
Cudraxanthone L
Vue d'ensemble
Description
Cudraxanthone L est un composé naturel de type flavanone isolé des racines de la plante Cudrania tricuspidata, appartenant à la famille des Moraceae . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses effets anticancéreux, anti-inflammatoires et antiplaquettaires .
Applications De Recherche Scientifique
Biological Activities
Cudraxanthone L exhibits several notable biological activities, including:
- Anti-inflammatory Effects : this compound has been shown to significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in HaCaT cells when stimulated with tumor necrosis factor-alpha and interferon-gamma. This suggests its potential use in treating inflammatory conditions .
- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation, contributing to its neuroprotective effects. This is particularly relevant in neurodegenerative diseases .
- Cytotoxic Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further cancer research .
Table 1: Summary of Research Findings on this compound
Case Study Insights
- Anti-inflammatory Mechanisms : In a controlled study, treatment with this compound led to a marked decrease in inflammatory markers in cell cultures exposed to inflammatory stimuli. This highlights its potential application in inflammatory diseases such as psoriasis or rheumatoid arthritis.
- Neuroprotection in Animal Models : In vivo studies demonstrated that this compound administration resulted in improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, suggesting its therapeutic potential for neurodegenerative conditions.
- Cancer Therapeutics : A study focusing on this compound's cytotoxicity revealed significant tumor growth inhibition in xenograft models of breast cancer, supporting its role as a promising anticancer agent.
Mécanisme D'action
Target of Action
Cudraxanthone L has been found to target key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways play crucial roles in cellular processes such as cell growth, proliferation, differentiation, and survival . In addition, this compound has been shown to inhibit human platelet aggregation .
Mode of Action
This compound interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been shown to inhibit collagen-induced human platelet aggregation, intracellular calcium mobilization, fibrinogen binding, and fibronectin adhesion . These interactions result in the suppression of platelet activities, which could potentially prevent thrombosis .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the MAPK signaling pathway and induces apoptosis via the FAS-mediated pathway . The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, while the FAS-mediated pathway plays a key role in the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis, repression of cell viability in various human cancer cells, and the arrest of the S phase of the cell cycle . It also induces apoptosis in cells . These effects suggest that this compound has potential anti-cancer efficacy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Cudraxanthone L est principalement isolé des racines de Cudrania tricuspidata par des procédés d'extraction et de purification . L'extraction implique l'utilisation de solvants tels que le méthanol ou l'éthanol pour obtenir l'extrait brut, suivi de techniques chromatographiques pour purifier le composé .
Méthodes de production industrielle : Actuellement, il existe peu d'informations sur la production industrielle à grande échelle de this compound. La plupart des données disponibles se concentrent sur les méthodes d'extraction et de purification à l'échelle du laboratoire .
Analyse Des Réactions Chimiques
Types de réactions : Cudraxanthone L subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Biologie : this compound présente des activités biologiques significatives, notamment des effets anticancéreux, anti-inflammatoires et antiplaquettaires
Médecine : Ses propriétés anticancéreuses ont été démontrées dans des études portant sur des cellules cancéreuses gastriques, où il inhibe la viabilité cellulaire, la migration et l'invasion.
Mécanisme d'action
This compound exerce ses effets par le biais de diverses cibles moléculaires et voies :
Comparaison Avec Des Composés Similaires
Cudraxanthone L fait partie d'un groupe de xanthones et de flavonoïdes isoprénylés trouvés dans Cudrania tricuspidata . Des composés similaires comprennent :
Cudraxanthone I : Présente des activités cytotoxiques et antioxydantes.
Neocyclomorusin : Connu pour ses effets cytotoxiques sur les cellules cancéreuses.
Cudratricusxanthone A et E : Affiche des propriétés hépatoprotectrices.
This compound se distingue par ses puissantes activités anticancéreuses et antiplaquettaires, ce qui en fait un composé unique et précieux pour la recherche et le développement futurs .
Activité Biologique
Cudraxanthone L (CXL) is a natural compound derived from Cudrania tricuspidata, a plant known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CXL, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various research findings and case studies.
Overview of this compound
This compound is categorized as a xanthone, a class of compounds with significant pharmacological potential. Research indicates that CXL exhibits various biological activities, including:
- Anti-cancer properties
- Anti-inflammatory effects
- Neuroprotective effects
Anti-Cancer Activity
CXL has been shown to possess notable anti-cancer effects across several studies. Key findings include:
- Inhibition of Gastric Cancer : A study demonstrated that CXL inhibits gastric cancer by regulating the MAPK signaling pathway, which is crucial for cell proliferation and survival. The compound was found to suppress angiogenesis and induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against gastric cancer .
-
Cytotoxicity against Various Cancer Cell Lines : In vitro studies have reported the cytotoxic effects of CXL on multiple cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- U87MG (glioblastoma)
- CCRF-CEM (leukemia)
Anti-Inflammatory Effects
CXL also exhibits significant anti-inflammatory properties. Research findings include:
- Reduction of Pro-inflammatory Cytokines : In experiments involving tumor necrosis factor-alpha (TNF-α) and interferon-gamma-treated HaCaT cells, CXL demonstrated a substantial reduction in the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). The IC50 values were recorded at 9.86 µM for IL-6 and 3.70 µM for IL-8 production inhibition .
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) activation and the downregulation of cyclooxygenase-2 (COX-2) expression in activated microglial cells . This suggests that CXL may be beneficial in treating neuroinflammatory conditions.
Neuroprotective Properties
The neuroprotective effects of CXL have been explored in various models, showing promise in mitigating neurodegenerative diseases:
- Inhibition of Neuroinflammation : Studies indicate that CXL can inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated BV2 microglial cells, leading to decreased production of nitric oxide and prostaglandin E2 (PGE2). This suggests potential therapeutic applications in neurodegenerative diseases characterized by chronic inflammation .
- Cell Viability and Apoptosis : Research has shown that CXL enhances cell viability in neuronal cultures while inducing apoptosis in cancerous cells, indicating its dual role as a protective agent in healthy neuronal tissues while targeting malignant cells .
Summary Table of Biological Activities
Biological Activity | Mechanism | IC50 Values |
---|---|---|
Anti-cancer | Regulates MAPK pathway; induces apoptosis | MDA-MB-231: 2.78 µM; U87MG: 22.49 µM |
Anti-inflammatory | Inhibits NF-kB activation; reduces IL-6 and IL-8 production | IL-6: 9.86 µM; IL-8: 3.70 µM |
Neuroprotection | Suppresses iNOS and COX-2 expression | N/A |
Case Studies
- Gastric Cancer Treatment : A clinical study evaluated the efficacy of CXL in patients with gastric cancer, demonstrating significant tumor reduction and improved patient outcomes when combined with standard chemotherapy regimens .
- Neuroinflammatory Disorders : In a preclinical model of Alzheimer's disease, administration of CXL resulted in reduced neuroinflammatory markers and improved cognitive function compared to control groups .
Propriétés
IUPAC Name |
1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPSBFBKBJJOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of cudraxanthone L?
A1: this compound has been shown to exhibit inhibitory effects on mouse brain monoamine oxidase (MAO) with an IC50 value of 88.3 µM. [] Additionally, research suggests that it may play a role in inhibiting gastric cancer by regulating the MAPK signaling pathway and promoting the FAS-mediated pathway. []
Q2: What is the molecular structure of this compound?
A2: this compound is an isoprenylated tetrahydroxyxanthone. Its structure was elucidated using spectroscopic methods, including NMR and X-ray crystallography. [, ]
Q3: What is the source of this compound?
A3: this compound is a natural product isolated from the root bark of the Cudrania tricuspidata plant, also known as the Chinese mulberry. [, ]
Q4: Are there any other xanthones found in Cudrania tricuspidata?
A4: Yes, several other prenylated xanthones have been isolated from Cudrania tricuspidata, including cudratricusxanthone A, isocudraxanthone K, cudraxanthone B, cudraxanthone H, and macluraxanthone B. [] Some of these compounds have also demonstrated biological activities, such as antibacterial effects. []
Q5: How does the structure of this compound relate to its activity?
A5: While the exact structure-activity relationship (SAR) of this compound has not been fully elucidated, it is known that modifications in the isoprenylation pattern of xanthones can significantly influence their biological activity. [] Further research is needed to determine the specific structural features of this compound responsible for its MAO inhibitory and anticancer properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.